2-Chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione is a synthetic organic compound derived from naphthoquinone. This compound is part of the 1,4-naphthoquinone family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-piperazin-1-ylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 0°C to 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells, leading to cell damage and death. It also interacts with specific molecular targets such as enzymes and receptors, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure but with an isopentyl group instead of a piperazinyl group.
2-Chloro-3-((4-methylphenyl)amino)naphthalene-1,4-dione: Contains a 4-methylphenyl group instead of a piperazinyl group.
Uniqueness
2-Chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione is unique due to its piperazinyl group, which enhances its solubility and bioavailability. This structural feature also contributes to its distinct biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
6956-30-5 |
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Molecular Formula |
C16H18ClN3O2 |
Molecular Weight |
319.78 g/mol |
IUPAC Name |
2-chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-14(19-7-10-20-8-5-18-6-9-20)16(22)12-4-2-1-3-11(12)15(13)21/h1-4,18-19H,5-10H2 |
InChI Key |
NSSMXCNEKHURJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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